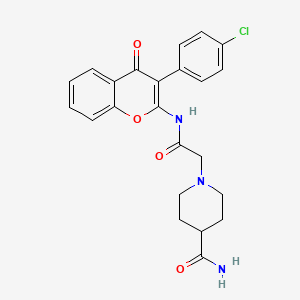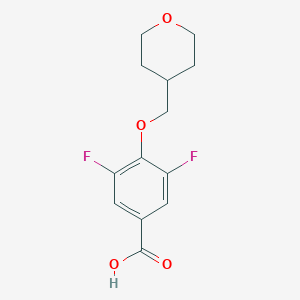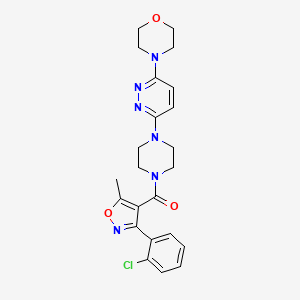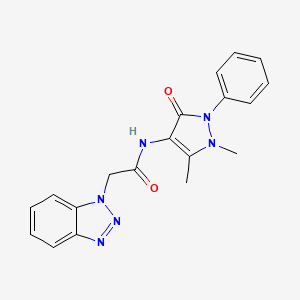![molecular formula C21H19NO4 B2524919 (1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1983904-18-2](/img/structure/B2524919.png)
(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
In the first paper, a scalable synthesis of a related compound, "(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid" is described. The key to the successful synthesis was the control of stereoselectivity during the cyclopropanation step, which was influenced by the functional group at the C-α position . This suggests that similar strategies could potentially be applied to the synthesis of the compound , with modifications to introduce the fluorenylmethoxy carbonyl group.
Molecular Structure Analysis
The molecular structure of the compound of interest would include an azabicyclohexane core, which is a bicyclic structure containing nitrogen. The stereochemistry is specified as (1R,3S,5R), indicating the configuration of the chiral centers. The presence of the fluorenylmethoxy carbonyl group would add significant steric bulk and could influence the reactivity and interaction of the molecule with biological targets.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide insight into the reactivity of similar structures. For instance, the second paper describes the enantioselective synthesis of a different azabicyclononane carboxylic acid, which involves a domino Michael–Dieckman process to create a molecule with multiple stereocenters . This indicates that the compound may also undergo similar reactions, such as cycloadditions or Michael-type additions, to form complex structures with high stereochemical control.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Scalable Synthesis Techniques
A study by Wang Gan et al. (2013) details a stereoselective and scalable synthesis approach for a structurally similar compound, highlighting the importance of controlling the stereoselectivity of cyclopropanation steps in the synthesis of complex bicyclic structures. This research underscores the compound's relevance in synthetic chemistry, providing a foundation for its broader applications in drug development and material science Wang Gan et al., 2013.
Advanced Synthetic Applications
Further research by N. Garrido et al. (2013) and Bettina Bakonyi et al. (2013) explores the enantioselective synthesis of complex bicyclic amino acids, demonstrating the compound's utility in creating molecular complexity and testing its versatility in the generation of novel molecules. These studies showcase the compound's potential in facilitating the development of new therapeutic agents and materials N. Garrido et al., 2013; Bettina Bakonyi et al., 2013.
Conformational Studies and Drug Design
Research by C. Jimeno et al. (2011) and Renhei Liu et al. (2013) delves into the conformational analysis of GABA analogs locked in the bicyclo[3.1.0]hexane core structure, providing insights into the design of conformationally restricted analogs for potential therapeutic applications. This line of research highlights the compound's significance in the context of drug design, offering pathways to explore novel drug candidates with enhanced efficacy and specificity C. Jimeno et al., 2011; Renhei Liu et al., 2013.
Protective Group Chemistry
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, directly related to the compound , is extensively used for the protection of hydroxy-groups in peptide synthesis. The work of C. Gioeli and J. Chattopadhyaya (1982) on the Fmoc group elucidates its utility in synthetic chemistry, especially in the synthesis of peptides, highlighting its role in facilitating complex synthetic procedures while preserving the integrity of sensitive functional groups C. Gioeli & J. Chattopadhyaya, 1982.
Eigenschaften
IUPAC Name |
(1R,3S,5R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-10-12-9-18(12)22(19)21(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOXAQNBHBESGV-DPMMWBKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N([C@@H](C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2524838.png)
![5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2524839.png)

![N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2524843.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylbenzyl)pyridin-2-amine](/img/structure/B2524844.png)
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2524845.png)
![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2524846.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-methoxyphenyl)urea](/img/structure/B2524850.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2524851.png)
![4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2524852.png)

![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)
